Home > Products > Screening Compounds P42216 > 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine - 479501-40-1

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine

Catalog Number: EVT-1487391
CAS Number: 479501-40-1
Molecular Formula: C₂₉H₃₄N₆O·3HCl
Molecular Weight: 482.6236463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a small molecule inhibitor that targets specific protein-tyrosine kinases, particularly those belonging to the Src family kinases (SFKs) [ [], [] ]. SFKs play crucial roles in various cellular processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is implicated in numerous diseases, including cancer. This compound acts as a research tool for studying the biological functions of SFKs and their implications in disease development and progression.

SKF86002

    Compound Description: SKF86002 is a small kinase inhibitor that becomes fluorescent upon binding to the ATP-binding sites of specific kinases, including p38α mitogen-activated protein kinase (p38α) []. This property makes it useful for identifying and characterizing kinase-ligand interactions.

Quercetin

    Compound Description: Quercetin is a naturally occurring flavonoid with known inhibitory activity against several kinases [].

    Relevance: While structurally distinct from 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, quercetin demonstrates the ability to displace SKF86002 from the ATP-binding site of Pim1, suggesting a shared mechanism of kinase inhibition []. This finding highlights the potential for diverse chemical scaffolds to target the ATP-binding site of kinases, including those related to 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quinazoline Derivative

    Compound Description: A quinazoline derivative, with its specific structure not disclosed in the provided papers, has been identified as a kinase inhibitor [].

    Relevance: This quinazoline derivative, like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can displace SKF86002 from the ATP-binding site of Pim1, indicating its potential as a kinase inhibitor []. The presence of a quinazoline scaffold in other known kinase inhibitors underscores the relevance of this chemical class in targeting kinases.

A-419259

    Compound Description: A-419259 is a potent and selective pyrrolopyrimidine inhibitor of SFKs [, , , , , , , , , , , , ]. It exhibits inhibitory activity against various SFK members, including Hck, Fgr, Lyn, and c-Src. This compound has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and has been explored for its potential in disrupting SFK signaling pathways in various cellular contexts.

    Relevance: A-419259 serves as a crucial point of reference due to its shared target, Hck, with 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The papers highlight A-419259's ability to inhibit Hck and other SFK members, providing insights into the biological effects of targeting these kinases. While both compounds target Hck, 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates a unique binding mode, as evidenced by its ability to displace SKF86002 from the ATP-binding site of Hck []. This distinct binding interaction might contribute to differences in potency or selectivity profiles between the two compounds.

N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide (5)

    Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized and evaluated for its inhibitory activity against SFKs []. It exhibits slight but non-selective inhibition against Fyn, Lyn, and c-Src but lacks inhibitory effects on Hck.

Imatinib

    Compound Description: Imatinib is a selective ATP-competitive inhibitor of BCR-ABL kinase activity, a key driver in chronic myeloid leukemia (CML) [, , ]. Its introduction revolutionized CML treatment, but resistance remains a concern.

RK-20449

    Compound Description: RK-20449 is a pyrrolo-pyrimidine derivative identified as a potent HCK inhibitor with promising activity against AML stem cells [, ].

TL02-59

    Compound Description: TL02-59 is a multi-targeted tyrosine kinase inhibitor with activity against Flt3-ITD, Fes, Hck, and Lyn []. It exhibits potent growth-suppressive activity against AML cell lines and primary AML bone marrow samples.

Overview

A-419259 is a small molecule inhibitor targeting the Src family kinases, particularly associated with anti-cancer properties. It has shown promise in inducing apoptosis in various cancer cell types, including those related to acute myeloid leukemia. The compound is classified as an ATP-site inhibitor, which means it binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting cellular signaling pathways that promote cancer cell survival and proliferation.

Source and Classification

A-419259 was initially identified through high-throughput screening of small molecules for their ability to inhibit Src family kinases. It is categorized under the class of pyrrolopyrimidine compounds, which are known for their kinase inhibitory properties. The compound has been extensively studied for its potential therapeutic applications in hematological malignancies, particularly acute myeloid leukemia and other cancers where Src family kinases play a critical role in disease progression.

Synthesis Analysis

Methods

The synthesis of A-419259 involves several key steps, typically starting from commercially available starting materials. The process includes:

  1. Formation of the Pyrrolopyrimidine Core: This is achieved through cyclization reactions that create the bicyclic structure characteristic of pyrrolopyrimidines.
  2. Functionalization: Various functional groups are introduced to enhance the compound's potency and selectivity for Src family kinases.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

Molecular Structure Analysis

Structure

A-419259 has a complex molecular structure characterized by a pyrrolopyrimidine scaffold. The structural formula can be represented as follows:

C14H13Cl3N4OC_{14}H_{13}Cl_3N_4O

Data

The compound exhibits specific stereochemical configurations that are crucial for its binding affinity to Src family kinases. X-ray crystallography studies have provided insights into its three-dimensional conformation when bound to target proteins, revealing unique interactions at the ATP-binding site that facilitate its inhibitory action.

Chemical Reactions Analysis

Reactions

A-419259 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding to Kinase Active Sites: The primary reaction involves non-covalent interactions with the ATP-binding pocket of Src family kinases.
  2. Inhibition Mechanism: By occupying this site, A-419259 prevents ATP from binding, thereby inhibiting phosphorylation events critical for kinase activation.

Technical Details

Kinetic studies have demonstrated that A-419259 exhibits competitive inhibition against ATP, with detailed analysis revealing its binding affinity (Ki values) in nanomolar ranges for specific Src family members like Fgr and Hck.

Mechanism of Action

Process

The mechanism by which A-419259 exerts its effects involves several key steps:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site, A-419259 blocks the phosphorylation activity of Src family kinases.
  2. Induction of Apoptosis: In cancer cells, this inhibition leads to disrupted signaling pathways that promote cell survival, ultimately triggering apoptotic processes.
  3. Influence on Cell Proliferation: Studies have shown that treatment with A-419259 results in growth arrest in various cancer cell lines by downregulating pathways associated with cell cycle progression.

Data

Research indicates that A-419259 can significantly reduce cell viability in CD34+ progenitor cells from patients with chronic myeloid leukemia, highlighting its potential as a therapeutic agent against hematological malignancies.

Physical and Chemical Properties Analysis

Physical Properties

A-419259 is typically characterized by:

  • Molecular Weight: Approximately 360 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups, which allow it to interact selectively with target proteins while minimizing off-target effects.

Relevant analyses include:

  • Melting Point: Determined through differential scanning calorimetry.
  • pH Stability: Assessed across a range of pH levels to ensure efficacy in physiological conditions.
Applications

Scientific Uses

A-419259 is primarily investigated for its potential applications in cancer therapy due to its specificity for Src family kinases. Key areas of research include:

  1. Anti-Cancer Therapeutics: Its ability to induce apoptosis makes it a candidate for treating acute myeloid leukemia and other malignancies.
  2. Mechanistic Studies: Used as a tool compound to elucidate signaling pathways involving Src family kinases in both normal and cancerous cells.
  3. Combination Therapies: Research is ongoing into its use in conjunction with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatments.

Properties

CAS Number

479501-40-1

Product Name

A 419259

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C₂₉H₃₄N₆O·3HCl

Molecular Weight

482.6236463

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)

SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6

Synonyms

7-[cis-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.